6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, which is linked to a chromen-2-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states .
Mode of Action
Based on the structure and known activities of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Piperazine, a component of this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced through a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and 4-methoxyphenylpiperazine.
Hydroxylation and methylation: The final steps involve the hydroxylation of the chromen-2-one core and the methylation of the piperazine ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as column chromatography, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of chromen-2-one ketones or aldehydes.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine moiety and methoxyphenyl group but differs in the core structure.
Triazole-Pyrimidine Hybrids: These compounds also contain piperazine rings and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core with a piperazine moiety. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-11-21-19(13-20(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKNBGQVVWFISG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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